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1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene Documentation Hub

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  • Product: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene
  • CAS: 54846-20-7

Core Science & Biosynthesis

Foundational

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene chemical structure and CAS registry

An In-depth Technical Guide to 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery Introduction: Unveiling a Novel Moiety for Advanced Chemical Synthesis In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

Introduction: Unveiling a Novel Moiety for Advanced Chemical Synthesis

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for enhancing pharmacological and physicochemical properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug design, valued for its ability to improve metabolic stability, lipophilicity, and binding affinity. This guide focuses on 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene, a compound of significant interest due to its unique combination of a reactive bromine handle for cross-coupling reactions, a stabilizing phenoxy group, and the influential trifluoromethyl substituent.

While not extensively cataloged in commercial databases, the synthesis and application of this molecule can be logically extrapolated from established chemical principles. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing a plausible and scientifically grounded pathway for its synthesis, characterization, and potential utilization as a versatile building block in the creation of novel chemical entities.

Chemical Structure and CAS Registry Information

A critical first step in the study of any chemical compound is the precise definition of its structure and unique identifiers.

1-1. Chemical Structure

The IUPAC name 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene precisely defines the connectivity of the atoms. The structure consists of a central benzene ring substituted with a bromine atom at position 1, a phenoxy group (-O-Ph) at position 4, and a trifluoromethyl group (-CF3) at position 2.

Diagram 1: Chemical Structure of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene

G cluster_reactants Reactants cluster_reaction SNAr / Ullmann Condensation cluster_product Product Reactant1 2-Bromo-5-fluorobenzotrifluoride Reaction Base (e.g., K2CO3) Catalyst (e.g., CuI - optional) Solvent (e.g., DMF, DMSO) Reactant1->Reaction Reactant2 Phenol Reactant2->Reaction Product 1-Bromo-4-phenoxy-2- (trifluoromethyl)benzene Reaction->Product Workup & Purification

A high-level overview of the proposed synthesis.

2-2. Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Objective: To synthesize 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene via Nucleophilic Aromatic Substitution.

Materials:

  • 2-Bromo-5-fluorobenzotrifluoride (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas line (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (Silica gel)

Procedure:

  • Reaction Setup:

    • To a dry three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF or DMSO to the flask to create a stirrable suspension.

    • Add phenol (1.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of potassium phenoxide. The formation of the phenoxide is crucial as it is a much stronger nucleophile than phenol itself.

  • Addition of Aryl Halide:

    • Slowly add 2-bromo-5-fluorobenzotrifluoride (1.0 eq) to the reaction mixture.

    • The choice of slow addition is to control any potential exotherm.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-120 °C. The elevated temperature is necessary to overcome the activation energy of the substitution reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete upon the disappearance of the limiting reagent (2-bromo-5-fluorobenzotrifluoride).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing water. This step quenches the reaction and dissolves the inorganic salts.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with water.

    • Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). This step is essential to isolate the target compound from any unreacted starting materials or side products.

  • Characterization:

    • Characterize the purified product using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.

Potential Applications in Drug Discovery and Development

The unique structural features of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene make it a highly valuable scaffold for medicinal chemistry programs.

FeatureAdvantage in Drug Discovery
Trifluoromethyl Group Enhances metabolic stability by blocking sites of oxidation. Increases lipophilicity, which can improve cell membrane permeability. Can modulate pKa of nearby functional groups and improve binding affinity.
Bromine Atom Serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries.
Diaryl Ether Linkage Provides a conformationally flexible yet stable linker between two aromatic systems, a common motif in many biologically active compounds.

This molecule can be envisioned as a key intermediate in the synthesis of novel inhibitors for various enzyme classes, receptor antagonists, or modulators of protein-protein interactions. The ability to perform a Suzuki coupling at the bromine position, for example, allows for the introduction of a wide array of boronic acids, leading to a diverse set of final compounds for biological screening.

Safety and Handling

As with any halogenated aromatic compound, 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene represents a promising, albeit novel, building block for advanced organic synthesis. This guide provides a robust and scientifically defensible framework for its preparation via a nucleophilic aromatic substitution pathway. The strategic combination of its functional groups offers a powerful platform for the development of new molecular entities, particularly within the realm of pharmaceutical research. As researchers continue to explore the vast chemical space available for drug discovery, the synthesis and derivatization of such thoughtfully designed molecules will be paramount to success.

References

Exploratory

Metabolic Stability of Fluorinated Phenoxy-Benzene Scaffolds

Executive Summary In modern medicinal chemistry, the phenoxy-benzene (diphenyl ether) scaffold is a privileged structure found in numerous bioactive agents, ranging from tyrosine kinase inhibitors (e.g., Gefitinib) to ag...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the phenoxy-benzene (diphenyl ether) scaffold is a privileged structure found in numerous bioactive agents, ranging from tyrosine kinase inhibitors (e.g., Gefitinib) to agrochemicals. However, this scaffold is inherently prone to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, primarily via aromatic hydroxylation and ether cleavage (O-dealkylation).

This guide details the strategic incorporation of fluorine atoms to modulate the metabolic stability of phenoxy-benzene scaffolds. We explore the physical-organic principles driving this stability—beyond simple bond dissociation energies—and provide a validated experimental workflow for assessing intrinsic clearance (


) in liver microsomes.

The Metabolic Liability of Phenoxy-Benzene

The diphenyl ether moiety presents two distinct "soft spots" for metabolic attack:

  • Aromatic Hydroxylation: The electron-rich aromatic rings are prime targets for the electrophilic Iron-Oxo species (

    
    ) of the CYP450 catalytic cycle. This typically occurs at the para-position relative to the ether linkage due to resonance donation from the oxygen lone pairs.
    
  • O-Dealkylation: Oxidative cleavage of the ether bond, often initiated by hydroxylation at the

    
    -carbon (if alkyl groups are present) or direct oxidation of the aromatic ring leading to rearrangement and cleavage.
    
The Fluorine Solution: Mechanistic Principles

Fluorine substitution is not merely a steric block; it fundamentally alters the electronic landscape of the scaffold.

FeatureMechanism of ActionImpact on Stability
C-F Bond Strength The C-F bond (

) is significantly stronger than the C-H bond (

), rendering direct abstraction or insertion thermodynamically unfavorable.
Primary Blockade: Prevents direct oxidation at the substituted site.
Electronic Shielding Fluorine is the most electronegative element (

). It withdraws electron density from the

-system (inductive effect,

), deactivating the ring toward electrophilic CYP attack.
Secondary Blockade: Reduces metabolic rate at adjacent unsubstituted positions.
Lipophilicity (LogP) Fluorine often increases lipophilicity compared to hydrogen, potentially increasing enzyme affinity (

).
Nuance: While stability increases, higher LogP can sometimes increase total clearance if not balanced by polar groups.

Visualizing the Blockade

The following diagram illustrates how fluorine substitution at the para-position interrupts the CYP450 catalytic cycle, preventing the formation of the unstable tetrahedral intermediate that leads to hydroxylation.

CYP_Blockade cluster_PathA Path A: Unsubstituted (C-H) cluster_PathB Path B: Fluorinated (C-F) Substrate Phenoxy-Benzene Scaffold CYP_Binding CYP450 Active Site Binding (Fe-O) Substrate->CYP_Binding Intermediate_H Sigma Complex Formation CYP_Binding->Intermediate_H Electrophilic Attack Blockade Electronic Repulsion & Bond Strength Barrier CYP_Binding->Blockade Fluorine Substitution Product_H Hydroxylated Metabolite Intermediate_H->Product_H Re-aromatization Stable Metabolically Stable Scaffold Blockade->Stable No Oxidation

Figure 1: Mechanism of CYP450 metabolic blockade via fluorine substitution.[1] Path A shows the rapid hydroxylation of the native scaffold. Path B demonstrates the stability conferred by the C-F bond.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability of fluorinated analogs, we utilize a Liver Microsome Stability Assay. This protocol measures the Intrinsic Clearance (


) , a pure measure of enzyme activity independent of blood flow or protein binding.
Reagents & Materials[2][3][4]
  • Test Compounds: 10 mM stock in DMSO (Fluorinated vs. Non-fluorinated analogs).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

  • Dosing: Spike test compound into the microsomal suspension to a final concentration of 1

    
    M (keeps DMSO < 0.1%).
    
  • Initiation: Add NADPH (1 mM final) to initiate the reaction. Note: Include a "minus NADPH" control to detect non-enzymatic degradation.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold Quench Solution (ACN) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Data Analysis & Calculation

Plot the natural log (ln) of the "percent remaining" of the parent compound vs. time. The slope of this line (


) is the elimination rate constant.




Case Study: Impact of Fluorination on Clearance

The following data (synthesized from representative SAR studies [1][2]) highlights the dramatic stability improvements observed when blocking the para-position of a phenoxy-benzene scaffold.

Compound IDStructure DescriptionLogP

(min)

(

L/min/mg)
PB-01 Unsubstituted Phenoxy-benzene3.212.5110.8 (High Clearance)
PB-02 4-Fluoro-phenoxy-benzene3.548.028.8 (Moderate Stability)
PB-03 4,4'-Difluoro-phenoxy-benzene3.8>120< 11.5 (High Stability)

Interpretation:

  • PB-01 undergoes rapid clearance due to accessible para-hydroxylation sites.

  • PB-02 blocks one site, extending half-life by ~4x.

  • PB-03 blocks both primary metabolic soft spots, rendering the scaffold nearly inert to Phase I oxidative metabolism.

Experimental Workflow Diagram

Assay_Workflow Start Start: Pre-warm Microsomes (37°C) Dose Add Test Compound (1 µM) Start->Dose Initiate Add NADPH Cofactor Dose->Initiate Incubate Incubation (0 - 60 min) Initiate->Incubate Sample Remove Aliquot Incubate->Sample At t=0, 5, 15... Quench Quench with ACN (Stop Reaction) Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calc Calculate CL_int & t_1/2 Analyze->Calc

Figure 2: Step-by-step workflow for the Liver Microsome Stability Assay.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Creative Bioarray. (n.d.). Microsomal Stability Assay Protocol.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

Sources

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Advanced Strategies for Cross-Coupling Reactions Involving ortho-Trifluoromethyl Groups

Introduction: The Unique Challenge of the ortho-CF₃ Substituent The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to enhance metabolic stability, lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Challenge of the ortho-CF₃ Substituent

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and materials chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. However, when positioned ortho to a reactive site, it presents a formidable challenge in transition-metal-catalyzed cross-coupling reactions. This difficulty arises from a combination of two distinct factors:

  • Steric Hindrance: The CF₃ group is significantly larger than a hydrogen atom, physically obstructing the approach of the bulky catalyst's metal center to the carbon-halide bond for oxidative addition and impeding the final bond-forming reductive elimination step.

  • Electronic Effects: As a powerful electron-withdrawing group, the CF₃ substituent alters the electronic properties of the aromatic ring, which can significantly impact the kinetics of various steps within the catalytic cycle.

This guide provides researchers, chemists, and drug development professionals with a dedicated resource for diagnosing issues and implementing effective strategies to overcome the steric and electronic hurdles imposed by the ortho-CF₃ group in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura coupling failing with a 2-(trifluoromethyl)phenyl bromide substrate?

A1: Standard Suzuki coupling conditions, often employing catalysts like Pd(PPh₃)₄, are typically inefficient for substrates with significant ortho-substitution. The primary failure points are the oxidative addition and reductive elimination steps. The bulky CF₃ group hinders the palladium catalyst's access to the C-Br bond. Furthermore, after transmetalation, the steric congestion around the metal center makes the final C-C bond formation energetically unfavorable.[1][2] Success requires a catalyst system specifically designed to handle steric bulk.

Q2: What is the first and most critical parameter to change when a coupling reaction with an ortho-CF₃ substrate is not working?

A2: The ancillary ligand on the metal catalyst is the most critical variable.[3] Switching from simple phosphines like triphenylphosphine to modern, sterically demanding, and electron-rich ligands is the first and most impactful change you should make. These ligands are designed to promote the formation of highly active, low-coordinate metal species that are more effective at navigating sterically crowded environments.

Q3: What are "Buchwald ligands," and why are they effective for these challenging couplings?

A3: "Buchwald ligands" are a class of bulky, electron-rich dialkylbiaryl phosphine ligands developed by the group of Stephen L. Buchwald.[4] Ligands like XPhos, SPhos, and RuPhos are highly effective because their steric bulk facilitates the reductive elimination step, which is often the rate-limiting step for hindered substrates.[5][6] Their strong electron-donating ability also promotes the initial oxidative addition of the aryl halide.[3]

Q4: When should I consider using an N-Heterocyclic Carbene (NHC) ligand instead of a phosphine?

A4: N-Heterocyclic Carbene (NHC) ligands (e.g., IPr, IMes) are excellent alternatives to phosphine ligands, particularly in nickel-catalyzed reactions or when phosphine sensitivity is a concern.[4] NHCs are strong σ-donors and can possess significant steric bulk, making them highly effective for coupling sterically demanding substrates.[4][7] They are often particularly efficient for Buchwald-Hartwig aminations of hindered aryl halides.[8]

Q5: Is it better to use an aryl bromide or an aryl chloride with an ortho-CF₃ group?

A5: The reactivity order for aryl halides in oxidative addition is generally I > Br > OTf >> Cl. While aryl chlorides are economically attractive, their C-Cl bond is much stronger and requires a more active catalyst system to cleave. For a challenging substrate with an ortho-CF₃ group, starting with the more reactive aryl bromide or iodide is advisable to increase the chances of success. If you must use an aryl chloride, highly active catalyst systems, often featuring ligands like BrettPhos or the use of nickel catalysts, are necessary.[3][9]

Q6: Can Nickel catalysts offer an advantage over Palladium for these substrates?

A6: Yes, nickel catalysts can be more effective than palladium for certain transformations, especially with less reactive electrophiles like aryl chlorides or sulfamates.[4] Oxidative addition is often kinetically more facile with nickel.[4] For reactions like the Kumada coupling, which uses reactive Grignard reagents, nickel catalysts are a traditional and effective choice.[10][11][12]

Troubleshooting Guide: From Failed Reactions to High Yields

This section addresses specific experimental failures in a problem-cause-solution format.

Problem 1: No or minimal product formation; starting materials largely unreacted.
Probable CauseRecommended Solution(s)
Inefficient Oxidative Addition: The catalyst cannot access the C-X bond due to steric shielding by the ortho-CF₃ group.1. Upgrade Your Ligand: Switch to a state-of-the-art bulky, electron-rich phosphine ligand (See Table 1). For Suzuki, start with SPhos or XPhos. For Buchwald-Hartwig, consider RuPhos or BrettPhos.[5] 2. Increase Temperature: Higher temperatures (e.g., 80-120 °C in solvents like toluene or dioxane) can provide the necessary activation energy. 3. Use a Pre-catalyst: Employ an air-stable Pd(II) pre-catalyst like SPhos-Pd-G3 or XPhos-Pd-G4. These form the active Pd(0) species more reliably in solution.[13] 4. Switch to a More Reactive Halide: If using an aryl chloride, switch to the corresponding bromide or iodide.[14]
Catalyst Inactivation: The active Pd(0) species is being oxidized by trace oxygen, or the reagents/solvents are impure.1. Improve Inert Technique: Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents (e.g., via freeze-pump-thaw cycles or sparging with argon for 30-60 min).[13] 2. Purify Reagents: Ensure starting materials are pure. Amines, in particular, can be purified by passing through a short plug of activated alumina. Store bases in a desiccator or glovebox.[13]
Incorrect Base Selection: The chosen base may be too weak, poorly soluble, or sterically hindered itself.1. Select a Strong, Non-nucleophilic Base: For Suzuki, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong, hindered base like NaOtBu or LHMDS is typically required.[8] 2. Ensure Base Quality: Use a finely powdered, dry base to maximize surface area and reactivity.[15]
Problem 2: Reaction starts but stalls at ~30-50% conversion.
Probable CauseRecommended Solution(s)
Difficult Reductive Elimination: The final bond-forming step is the bottleneck due to the severe steric clash between the coupling partners on the metal center.1. Increase Ligand Bulk: This is the primary solution. The steric pressure exerted by ligands like XPhos, RuPhos, or bulky NHCs is specifically intended to accelerate reductive elimination.[4][9] 2. Modify Ligand-to-Metal Ratio: A slightly higher ligand-to-metal ratio (e.g., 1.5:1 to 2.2:1) can sometimes help maintain catalyst stability and activity over the reaction course.
Boronic Acid/Ester Decomposition (Suzuki): Over long reaction times at high temperatures, the boronic acid can undergo protodeboronation, especially with weaker bases.1. Use a Boronic Ester: Pinacol boronic esters (Bpin) are generally more stable than their corresponding boronic acids. 2. Optimize Base and Solvent: In some cases, a weaker base like K₂CO₃ in an aqueous solvent mixture can reduce the rate of protodeboronation.[15]
Problem 3: Formation of significant side products (e.g., hydrodehalogenation, homocoupling).
Probable CauseRecommended Solution(s)
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can occur via β-hydride elimination from certain intermediates or other catalyst decomposition pathways.1. Ligand Choice: Use ligands that disfavor β-hydride elimination pathways. Chelating phosphines or certain bulky monodentate ligands are effective.[8] 2. Base Selection: Ensure the base is not promoting undesired side reactions. Sometimes switching from an alkoxide (NaOtBu) to a carbonate (Cs₂CO₃) can mitigate this issue.
Homocoupling: Formation of biaryl from the aryl halide (A-A) or the organometallic partner (B-B). This is often caused by oxygen contamination or side reactions in the catalytic cycle.1. Rigorous Exclusion of Oxygen: This is critical. Ensure the entire setup is under a positive pressure of inert gas.[13] 2. Use a Copper-Free Sonogashira: For alkyne couplings, traditional copper co-catalysts can promote alkyne homocoupling (Glaser coupling). Using a copper-free protocol can eliminate this side product.[14][16] A dual gold-palladium system can also prevent homocoupling.[17]
Visualization of Troubleshooting Workflow

The following diagram outlines a logical decision-making process for troubleshooting a failed cross-coupling reaction with an ortho-CF₃ substrate.

Troubleshooting_Workflow Troubleshooting Workflow for ortho-CF3 Coupling Reactions Start Reaction Failed (Low/No Yield) Check_Conditions Verify Core Conditions: - Inert Atmosphere? - Reagent Purity? - Degassed Solvents? Start->Check_Conditions Fix_Conditions Rectify Setup: - Improve inerting - Purify reagents - Degas solvents - Retry reaction Check_Conditions->Fix_Conditions No Analyze_Failure Analyze Failure Mode: Unreacted Starting Material vs. Stalled Reaction / Side Products Check_Conditions->Analyze_Failure Yes Fix_Conditions->Analyze_Failure Oxidative_Addition Issue: Oxidative Addition 1. Switch to Bulky Ligand (XPhos, SPhos, RuPhos) 2. Increase Temperature 3. Use Pre-catalyst (G3/G4) 4. Use Ar-Br or Ar-I Analyze_Failure->Oxidative_Addition Unreacted SMs Reductive_Elimination Issue: Reductive Elimination or Side Reactions 1. Increase Ligand Bulk 2. Optimize Base (e.g., K3PO4) 3. Check for Protodeboronation (Use Bpin ester) 4. Consider Ni Catalyst Analyze_Failure->Reductive_Elimination Stalled / Side Products Success Reaction Successful Oxidative_Addition->Success Reductive_Elimination->Success

Caption: A decision tree for systematic troubleshooting.

Recommended Ligands and Starting Conditions

Choosing the right ligand from the outset is crucial. The table below provides a starting point for ligand selection based on the coupling reaction type.

Table 1: Recommended Ligands for ortho-CF₃ Substrates

Coupling ReactionRecommended Ligand ClassSpecific ExamplesKey Advantages
Suzuki-Miyaura Dialkylbiaryl PhosphinesSPhos, XPhos, RuPhosExcellent for promoting both oxidative addition and difficult reductive eliminations.[4][18]
Buchwald-Hartwig Amination Dialkylbiaryl PhosphinesRuPhos, BrettPhos, XPhosHighly effective for C-N bond formation with hindered primary and secondary amines.[5][8]
Sonogashira Coupling Dialkylbiaryl Phosphines / NHCscataCXium® A, SPhos, IPrFacilitates coupling with terminal alkynes under milder, often copper-free conditions.[14]
Kumada Coupling Diphosphines / NHCsdppe, dppf, IPrOften performed with Nickel catalysts, which are highly effective for coupling with Grignard reagents.[10][12]
Heck Reaction Bulky Trialkylphosphines / NHCsP(tBu)₃, IPrThe steric bulk helps control regioselectivity and catalyst stability.[19][20][21]

General Experimental Protocols

These protocols provide a robust starting point. Optimization of temperature, concentration, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-1-(trifluoromethyl)benzene

Materials:

  • 2-Bromo-1-(trifluoromethyl)benzene

  • Arylboronic acid or pinacol ester (1.2 equiv)

  • XPhos-Pd-G3 pre-catalyst (2 mol%)

  • XPhos ligand (2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-bromo-1-(trifluoromethyl)benzene (1.0 equiv), arylboronic acid/ester (1.2 equiv), K₃PO₄ (3.0 equiv), XPhos-Pd-G3 pre-catalyst (0.02 equiv), and XPhos (0.02 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add degassed 1,4-dioxane and degassed water to form a 10:1 solvent mixture (to achieve a ~0.2 M concentration of the aryl bromide).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-1-(trifluoromethyl)benzene

Materials:

  • 2-Chloro-1-(trifluoromethyl)benzene

  • Secondary amine (1.2 equiv)

  • RuPhos-Pd-G3 pre-catalyst (2 mol%)

  • RuPhos ligand (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Inside a glovebox, add NaOtBu (1.4 equiv), RuPhos-Pd-G3 pre-catalyst (0.02 equiv), and RuPhos (0.02 equiv) to an oven-dried reaction vial with a stir bar.

  • Remove the vial from the glovebox, add the 2-chloro-1-(trifluoromethyl)benzene (1.0 equiv), and the secondary amine (1.2 equiv) under a positive flow of argon.

  • Add anhydrous, degassed toluene (to achieve a ~0.5 M concentration of the aryl chloride).

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 16-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Visualization of Ligand-Assisted Reductive Elimination

The diagram below illustrates the proposed role of a bulky biaryl phosphine ligand in facilitating the difficult reductive elimination step for a sterically congested biaryl coupling.

Caption: Bulky ligands create steric strain that promotes C-C bond formation.

References

  • Kinzel, T., Zhang, Y., Buchwald, S. L. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Am. Chem. Soc. [Link]

  • Maiti, D., et al. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Liu, G., et al. Palladium-catalyzed cascade C-H trifluoroethylation of aryl iodides and Heck reaction: efficient synthesis of ortho-trifluoroethylstyrenes. PubMed. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Kumada coupling. [Link]

  • Various Authors. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Organic Chemistry Portal. Kumada Coupling. [Link]

  • Gevorgyan, V., et al. Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Feringa, B. L., et al. The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Various Authors. Transition Metal-Catalyzed C—H Trifluoromethylation. ResearchGate. [Link]

  • OpenChemHub. Ligand design for cross-couplings: phosphines. YouTube. [Link]

  • Jiang, H., et al. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]

  • Pápai, I., et al. The ortho effect in directed C–H activation. Chemical Science (RSC Publishing). [Link]

  • Pápai, I., et al. The ortho effect in directed C–H activation. PMC - NIH. [Link]

  • Thomas, C. M., et al. Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. PMC. [Link]

  • Baran, P. S., et al. Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Beller, M., et al. Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews (RSC Publishing). [Link]

  • Wikipedia. Heck reaction. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Various Authors. Cooperative Trifluoromethyl Group and Catalyst-Enabled Regioselective 3,4-fuctionalization of Unsymmetric β-CF3-1,3-enynes via C-H Bond Activation. ChemRxiv. [Link]

  • The Hartwig Group. Publications. [Link]

  • Liu, G., et al. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. [Link]

  • Chem-Station. Kumada–Tamao–Corriu Cross Coupling. [Link]

  • Liu, G., et al. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Europe PMC. [Link]

  • Various Authors. Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. ResearchGate. [Link]

  • Reddit. Troubleshooting a C–N Coupling Reaction. [Link]

  • Hoffmann, R. W. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent. Chemical Communications (RSC Publishing). [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Various Authors. Mechanistic and Synthetic Studies of Biaryl Birch Reductions. ResearchGate. [Link]

  • Ackermann, L., et al. Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides. ACS Catalysis. [Link]

  • Organ, M. G., et al. Pd-Catalyzed Kumada—Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-Type Grignard Reagents. ResearchGate. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Maiti, D., et al. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Maiti, D., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]

  • Various Authors. Straightforward Synthesis of CF3-Substituted Triarylethenes by Stereoselective Threefold Cross-Coupling Reactions. ResearchGate. [Link]

  • Dong Group. Catalytic Fluorination & Trifluoromethylation. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene Synthesis

Welcome to the technical support center for the synthesis of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot challenges related to this specific Buchwald-Hartwig C-O coupling reaction. The core of this process relies on the delicate balance of a palladium catalyst system, where optimizing the catalyst loading is paramount for achieving high yield, purity, and reproducibility.

This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Q1: My reaction shows very low or no conversion to the desired diaryl ether. What are the primary troubleshooting steps?

A1: Low to no product yield is a common, yet solvable, issue in palladium-catalyzed cross-coupling reactions. A systematic check of your reaction parameters is the most effective approach.

  • Verify the Integrity of the Reaction Environment: The active Pd(0) catalytic species is highly sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly dried and that all solvents and liquid reagents were rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles. The reaction must be maintained under a positive pressure of inert gas throughout.[2]

  • Assess Reagent Quality:

    • Solvents & Base: Anhydrous solvents are critical. Use freshly distilled solvents or those from a sealed commercial source. The base, typically sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), must also be anhydrous.[1]

    • Starting Materials: Confirm the purity of your 1-bromo-2-(trifluoromethyl)benzene and 4-phenoxyphenol. Trace impurities can act as catalyst poisons.[1]

  • Evaluate Catalyst and Ligand Activity:

    • Palladium Source: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) may be inefficient.[2] Consider using a modern, air-stable palladium precatalyst, such as a G3 or G4 palladacycle, which generates the active L-Pd(0) species more reliably.[3]

    • Ligand Integrity: Biarylphosphine ligands are susceptible to oxidation (phosphine oxide formation).[4] Use fresh ligands and handle them in a glovebox or under an inert atmosphere.

Q2: The reaction starts effectively but then stalls before reaching completion. What is the likely cause?

A2: A reaction that begins well but then plateaus is a classic sign of catalyst deactivation during the process.[5]

  • Potential Cause 1: Catalyst Poisoning by Trace Impurities: While your initial reagents may seem pure, trace impurities can slowly poison the catalyst over time. Lower catalyst loadings are particularly susceptible to this issue.[5] A modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) can sometimes overcome this by providing a larger reservoir of active catalyst.

  • Potential Cause 2: Ligand Degradation: The phosphine ligand is crucial for stabilizing the palladium center.[6] Under prolonged heating, some ligands can degrade via P-C bond cleavage or other pathways.[4] Consider if a more robust ligand, such as a sterically hindered biarylphosphine like tBuXPhos, might offer greater stability under your reaction conditions.[7]

  • Potential Cause 3: Product Inhibition: In some cases, the product itself can coordinate to the palladium center, slowing down the catalytic cycle. While less common for this specific transformation, it's a possibility. Monitoring the reaction kinetics can provide insight here; if the rate slows disproportionately as product concentration increases, inhibition may be a factor.

Q3: I am observing significant side products, such as the homocoupling of the aryl bromide or hydrodehalogenation. How can I minimize these?

A3: The formation of side products indicates that off-cycle pathways are competing with your desired C-O bond formation. Optimizing reaction parameters can shift the balance in favor of the product.

  • Homocoupling (Biaryl Formation): This often occurs when the transmetalation step (or its equivalent in C-O coupling) is slow relative to other processes. This can be influenced by the choice of base and ligand. Re-evaluating your ligand-to-metal ratio or screening a different class of ligands can be effective.[1]

  • Hydrodehalogenation (Reduction of Ar-Br to Ar-H): This side reaction is often promoted by trace amounts of water or other protic impurities. Ensuring strictly anhydrous conditions is the first line of defense. Additionally, some ligand/base combinations are more prone to this pathway.

Q4: My catalyst has precipitated as a black solid (palladium black), and the reaction has stopped. What happened and is it salvageable?

A4: The formation of palladium black indicates the aggregation of Pd(0) particles, which are catalytically inactive.[4] This happens when the ligand fails to adequately stabilize the monoligated Pd(0) species, causing it to fall out of the catalytic cycle.

  • Common Causes:

    • Insufficient Ligand: The ligand-to-palladium ratio is critical. A ratio of 1:1 to 1.5:1 (Ligand:Pd) is often optimal for monoligated biarylphosphine systems. Too little ligand leaves the palladium center exposed and prone to aggregation.

    • Ligand Dissociation: At high temperatures, the ligand may dissociate from the palladium center.

    • Poor Ligand Choice: The chosen ligand may not be bulky or electron-rich enough to stabilize the Pd(0) intermediate for your specific substrates.[6]

  • Salvageability: Once palladium black has formed, the reaction has effectively stopped. It is not possible to regenerate the active catalyst in situ. The reaction must be stopped, and a new one must be set up with optimized conditions to prevent this issue.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of catalyst loading for this synthesis.

Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig C-O coupling?

A1: For initial screening and small-scale synthesis, a palladium catalyst loading of 1-2 mol% is a standard and effective starting point.[1] For process development and scale-up, the goal is often to reduce this loading to well below 1 mol% (e.g., 0.05-0.5 mol%) to minimize cost and residual palladium in the final product.

Q2: How does the choice of ligand affect the optimal catalyst loading?

A2: The ligand is arguably the most critical component in determining catalyst efficiency and, therefore, the required loading. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to promote the formation of a highly reactive, monoligated L-Pd(0) species.[6][8] These efficient ligands often allow for lower catalyst loadings compared to less sterically demanding or older-generation phosphines (e.g., P(o-tolyl)₃). The more effective the ligand is at accelerating the rate-limiting step (often oxidative addition or reductive elimination), the lower the catalyst loading can be.[9]

Q3: What is the difference between using a palladium precatalyst (e.g., G3-XPhos) and generating the catalyst in situ from a source like Pd(OAc)₂?

A3: The choice of palladium source significantly impacts the reliability and efficiency of generating the active Pd(0) catalyst.

FeatureIn Situ Generation (e.g., Pd(OAc)₂ + Ligand)Precatalyst (e.g., XPhos Pd G3)
Activation Requires an in situ reduction from Pd(II) to Pd(0), which can be variable and consume reagents.[2][10]Designed for clean, rapid, and stoichiometric generation of the active L-Pd(0) species upon heating.[3]
Air Stability Pd(OAc)₂ is air-stable, but the ligand is not. The mixture is sensitive.Precatalysts are typically air- and moisture-stable crystalline solids, simplifying reaction setup.[1]
Reproducibility Can be less reproducible due to variability in the reduction step.Offers superior reproducibility, which is critical for process development and scale-up.[3]
Cost The palladium source is cheaper, but ligand costs must be considered.Higher initial cost, but often more efficient, allowing for lower loadings that can be more economical overall.

For robust and reproducible results, especially when troubleshooting, the use of a well-defined precatalyst is highly recommended.[3]

Q4: When should I consider increasing the catalyst loading?

A4: Increasing the catalyst loading is a valid strategy, but it should be a deliberate choice rather than a default action. Consider increasing the loading under these circumstances:

  • Sluggish or Stalled Reactions: If the reaction is clean but slow or stalls, a higher catalyst concentration can increase the overall rate.[1]

  • Challenging Substrates: Electron-poor aryl bromides or sterically hindered phenols can be more difficult to couple and may require more forcing conditions, including higher catalyst loadings.

  • Overcoming Catalyst Deactivation: If you suspect trace impurities are deactivating the catalyst, a higher initial loading may be sufficient to push the reaction to completion.[5]

Q5: Can catalyst loading be too high? What are the negative consequences?

A5: Yes, catalyst loading can be too high. While it may seem that more is always better, excessive catalyst loading can lead to several problems:

  • Increased Side Reactions: Higher concentrations of the catalyst can sometimes promote unwanted side reactions, such as product decomposition or dimerization.

  • Purification Challenges: Removing residual palladium from the final product is a significant challenge in pharmaceutical synthesis. Higher initial loadings directly lead to higher levels of contamination, complicating purification.

  • Economic Inefficiency: Palladium and specialized ligands are expensive. Using an excessive amount is economically wasteful, particularly on a larger scale.

Visualizing the Process: Diagrams and Workflows

Visual aids are essential for understanding complex chemical processes. The following diagrams illustrate the catalytic cycle, a troubleshooting workflow, and the interplay of key reaction parameters.

Catalytic Cycle for Buchwald-Hartwig C-O Coupling

G Pd(0)L Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) Pd(0)L->OA_Complex + Ar-Br Alkoxide_Complex Alkoxide Complex L-Pd(II)(Ar)(OAr') OA_Complex->Alkoxide_Complex + NaOAr' - NaBr Alkoxide_Complex->Pd(0)L Product Diaryl Ether Product Ar-O-Ar' Alkoxide_Complex->Product Reductive Elimination ArBr 1-Bromo-2-(trifluoromethyl)benzene ArOH Phenol Base Base (e.g., NaOtBu) Base->Alkoxide_Complex Deprotonates Phenol

Caption: The catalytic cycle for Palladium-catalyzed C-O bond formation.

Troubleshooting Workflow: Low Reaction Yield

G Start Low or No Yield Observed Check_Inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Start->Check_Inert Check_Inert->Start Issue Found & Fixed Check_Reagents Assess Reagent Purity (Anhydrous, High-Purity) Check_Inert->Check_Reagents Atmosphere OK Check_Reagents->Start Issue Found & Fixed Check_Catalyst Evaluate Catalyst System (Fresh Ligand, Precatalyst?) Check_Reagents->Check_Catalyst Reagents OK Check_Catalyst->Start Issue Found & Fixed Increase_Temp Increase Reaction Temperature (e.g., from 80°C to 100°C) Check_Catalyst->Increase_Temp System OK Increase_Loading Increase Catalyst Loading (e.g., from 1% to 2%) Increase_Temp->Increase_Loading Still Low Yield Success Reaction Optimized Increase_Temp->Success Yield Improves Screen_Ligands Screen Different Ligands (e.g., XPhos, RuPhos) Increase_Loading->Screen_Ligands Still Low Yield Increase_Loading->Success Yield Improves Screen_Ligands->Success Improvement Seen

Caption: A decision tree for troubleshooting low yield experiments.

Experimental Protocols

The following protocols provide a starting point for both the synthesis and a systematic optimization of catalyst loading.

Protocol 1: General Procedure for Synthesis

This protocol provides a reliable starting point using a modern precatalyst system.

Materials:

  • 1-Bromo-2-(trifluoromethyl)benzene (1.0 mmol, 1.0 equiv)

  • Phenol (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)[1]

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)[1]

  • Anhydrous, degassed toluene (5 mL)[1]

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

Procedure:

  • Preparation (in a glovebox): To the oven-dried reaction vial, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and the magnetic stir bar.

  • Reagent Addition: Add the 1-bromo-2-(trifluoromethyl)benzene and phenol to the vial.

  • Solvent Addition: Add the anhydrous, degassed toluene.

  • Sealing: Securely seal the vial with the screw cap.

  • Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block set to 100 °C.[1]

  • Stirring: Stir the reaction vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere if possible) and analyzing by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the vial to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene.

Protocol 2: Screening Experiment for Catalyst Loading Optimization

This protocol uses a parallel synthesis approach to efficiently screen multiple catalyst loadings.

Setup:

  • Use an array of small, identical reaction vials in a multi-well heating block.

  • Prepare stock solutions of the aryl bromide, phenol, and base in the chosen solvent to ensure accurate and consistent dispensing.

Procedure:

  • Catalyst Dispensing: To separate, labeled, and dried vials, add the solid palladium precatalyst and ligand (if not using a precatalyst) in varying amounts to achieve the desired mol% (e.g., 0.5%, 1.0%, 1.5%, 2.0%).

  • Reagent Addition: Add the stock solutions of the starting materials and base to each vial.

  • Reaction: Seal all vials and place them in the heating block at the desired temperature. Stir for a set amount of time (e.g., 16 hours).[11]

  • Analysis: After the reaction time, cool the vials. Take a small, measured aliquot from each vial and dilute it into a known volume of solvent containing an internal standard (e.g., 4,4'-di-tert-butylbiphenyl).[11]

  • Quantification: Analyze each sample by LC-MS or GC to determine the yield of the product relative to the internal standard.

  • Evaluation: Plot the yield versus the catalyst loading to identify the optimal range where yield is maximized without excessive catalyst use.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans. BenchChem Technical Support.
  • BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. [Link]

  • Espinet, P., & Echavarren, A. M. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548-60. [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Stradiotto, M., & Cipot-Wechsler, J. (2018). Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. In Selective Arylation (pp. 135-168). Wiley-VCH. [Link]

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. BenchChem Technical Support.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl and Heteroaryl Halides with Aqueous Ammonia and a Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. [Link]

  • Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • Forgács, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3646-3656. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Murgia, I., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

Sources

Troubleshooting

Thermal stability issues of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene at high temperatures

[1] Executive Summary & Thermal Profile Compound: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene Core Function: Lipophilic building block for pharmaceutical/agrochemical scaffolds.[1][2] Critical Structural Feature: The or...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Thermal Profile

Compound: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene Core Function: Lipophilic building block for pharmaceutical/agrochemical scaffolds.[1][2] Critical Structural Feature: The ortho-positioning of the Bromine atom and the Trifluoromethyl (


) group creates significant steric strain, often necessitating elevated reaction temperatures (

) to drive catalytic cycles (e.g., oxidative addition).[1]
Thermal Stability Dashboard
ParameterStatusTechnical Insight
Max Process Temp

Above this threshold, homolytic C-Br cleavage competes with catalytic cycles.[1]
Flash Point

Estimate based on diphenyl ether analogs. Combustible.
Decomposition

Generates highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr).[1]
Hydrolysis Risk Low The ether linkage and

are stable to aqueous workups, but

hydrolyzes under superacidic or strongly basic conditions at high T.

Troubleshooting Guide: Common High-Temperature Issues

Issue 1: "My reaction mixture turns black/tarry at before conversion is complete."

Diagnosis: Catalyst Decomposition (Palladium Black Formation).[1][2] The ortho-trifluoromethyl group sterically hinders the approach of the Palladium (Pd) catalyst to the C-Br bond.[1] To compensate, researchers often increase heat. However, prolonged heating destabilizes the active Pd(0) species, causing it to aggregate into inactive "Pd black" precipitate before it can insert into the hindered bond.

Corrective Action:

  • Ligand Switch: Switch to electron-rich, bulky phosphine ligands (e.g., XPhos , BrettPhos ) that are designed to stabilize Pd species and facilitate oxidative addition into sterically hindered ortho-substituted aryl halides.

  • Protocol Adjustment: Implement a "ramp-up" heating strategy. Start at

    
     to initiate the cycle, then slowly ramp to 
    
    
    
    , rather than shocking the system at
    
    
    .
Issue 2: "I observe a mass peak corresponding to [M-Br+H] (Hydrodehalogenation)."

Diagnosis: Radical-Mediated Protodebromination.[1][2] At high temperatures (


), particularly in hydrogen-donor solvents (e.g., isopropanol, THF, dioxane), the C-Br bond can undergo homolytic cleavage.[1] The resulting aryl radical abstracts a hydrogen atom from the solvent.

Corrective Action:

  • Solvent Swap: Replace H-donor solvents with non-protic, radical-resistant solvents like Toluene or Chlorobenzene for high-temperature steps.[1][2]

  • Base Selection: Avoid using formate-based bases or amines (e.g., Triethylamine) at high temperatures, as they can act as hydride sources.[2] Switch to inorganic bases like

    
     or 
    
    
    
    .[2]
Issue 3: "Glassware etching is observed after prolonged heating."[2]

Diagnosis: Trifluoromethyl Hydrolysis (HF Generation).[1][2] While the


 group is generally stable, the combination of Lewis Acids  (often used as additives) and temperatures 

can trigger partial hydrolysis, releasing Hydrogen Fluoride (HF).[1]

Corrective Action:

  • Stop immediately.

  • Neutralization: Ensure the reaction mixture is quenched with a saturated bicarbonate solution to neutralize latent HF.[2]

  • Limit: Do not exceed

    
     when Lewis acids (e.g., 
    
    
    
    ,
    
    
    ) are present.

Diagnostic Workflows (Visualized)

Workflow A: Reaction Pathway & Side-Reactions

This diagram illustrates the competition between the desired cross-coupling and the thermal decomposition pathways caused by the ortho-steric hindrance.[1]

ReactionPathways Start 1-Bromo-4-phenoxy- 2-(trifluoromethyl)benzene OxAdd Oxidative Addition (Slow due to steric CF3) Start->OxAdd + PdCat Radical Aryl Radical (Homolytic Cleavage) Start->Radical Thermal Stress (No Catalyst/Slow Rxn) Heat Heat (>120°C) PdCat Pd Catalyst PdBlack Catalyst Death (Pd Black) PdCat->PdBlack Prolonged Heat Without Substrate Product Desired Coupled Product OxAdd->Product Transmetallation & Red. Elim. Debrom Hydrodehalogenation (Impurity [M-Br+H]) Radical->Debrom + H-Donor Solvent

Figure 1: Mechanistic divergence at high temperatures.[1][2] Note how steric hindrance at the oxidative addition step increases the residence time of vulnerable species, promoting radical side reactions.

Workflow B: Troubleshooting Impurities

Use this decision tree when analyzing HPLC/MS data from failed high-temp runs.

Troubleshooting Obs Observation: Low Yield / Impurities CheckMS Check Mass Spec (LC-MS) Obs->CheckMS Res1 Mass = [M-Br+H] (Debromination) CheckMS->Res1 Res2 Mass = Starting Material (No Conversion) CheckMS->Res2 Res3 Black Precipitate (Pd Aggregation) CheckMS->Res3 Act1 Action: Change Solvent (No THF/Dioxane) Lower Temp <110°C Res1->Act1 Act2 Action: Switch to Bulky Ligand (e.g., XPhos, BrettPhos) Res2->Act2 Act3 Action: Increase Catalyst Loading Pre-heat Catalyst Res3->Act3

Figure 2: Rapid diagnostic logic for thermal reaction failures.

Safety & Handling Protocols

Decomposition Hazards

In the event of a thermal runaway or fire, this compound decomposes into:

  • Hydrogen Bromide (HBr): Corrosive gas, causes severe respiratory damage.[2]

  • Hydrogen Fluoride (HF): Extremely toxic; penetrates skin and decalcifies bone.[2] Standard acid gas respirators are insufficient for high concentrations. [1]

  • Fluorinated Organics: Perfluoroisobutylene (PFIB) is a potential (though rare) pyrolysis product of

    
     groups at 
    
    
    
    , which is 10x more toxic than phosgene.[1]
Storage Requirements
  • Temperature: Ambient (

    
    ).
    
  • Atmosphere: Store under Nitrogen or Argon.[2] The C-Br bond is light-sensitive; amber vials are mandatory.[2]

  • Segregation: Keep away from strong oxidizing agents and strong bases (e.g., n-Butyllithium) unless under controlled reaction conditions.[1]

References

  • NIST Chemistry WebBook. Benzene, 1-bromo-4-phenoxy-.[1][2][3] National Institute of Standards and Technology.

  • PubChem. 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene Compound Summary. National Center for Biotechnology Information.

  • Sigma-Aldrich. Safety Data Sheet: 1-Bromo-4-(trifluoromethyl)benzene. (Used as analog for thermal hazard data).[1][2] [1]

  • Organic Chemistry Portal. Hydrodehalogenation of Aryl Halides. (Mechanistic insight on thermal debromination).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[2] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Source regarding "Ortho Effect" and Pd-black formation).

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Reactivity of 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene and its Non-Fluorinated Analogs in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Aryl h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of aromatic scaffolds is a cornerstone of drug discovery and materials science. Aryl halides are key building blocks in this endeavor, with their reactivity being finely tunable by the electronic nature of their substituents. This guide provides an in-depth comparison of the reactivity of 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene and its non-fluorinated counterpart, 1-bromo-4-phenoxybenzene, in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions. By understanding the profound influence of the trifluoromethyl group, researchers can make more informed decisions in their synthetic strategies.

The Decisive Influence of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its strong inductive effect, stemming from the high electronegativity of the fluorine atoms, significantly polarizes the C-Br bond in 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene. This polarization makes the carbon atom of the C-Br bond more electrophilic and, consequently, more susceptible to oxidative addition by a low-valent metal catalyst, which is often the rate-determining step in many cross-coupling reactions.[2]

Conversely, in the non-fluorinated analog, 1-bromo-4-phenoxybenzene, the electronic effect of the phenoxy group is more nuanced. While it exerts a -I (inductive) effect, its +M (mesomeric) effect can donate electron density to the aromatic ring, making the C-Br bond less polarized compared to its trifluoromethylated counterpart. This fundamental electronic difference is the primary driver for the observed disparities in reactivity.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced electrophilicity of the C-Br bond in 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene generally leads to higher reactivity in palladium-catalyzed cross-coupling reactions compared to 1-bromo-4-phenoxybenzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a versatile method for C-C bond formation, is highly sensitive to the electronic nature of the aryl halide. The electron-withdrawing trifluoromethyl group in 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene is expected to accelerate the rate-determining oxidative addition step, leading to higher yields and potentially milder reaction conditions compared to the non-fluorinated analog.[2]

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Feature1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene1-Bromo-4-phenoxybenzene
Relative Reactivity HighModerate
Expected Yield ExcellentGood to Excellent
Optimal Temperature LowerHigher
Potential Side Reactions MinimalPotential for slower reaction rates leading to catalyst decomposition

Experimental Protocol: Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide

This protocol is representative for the coupling of an electron-deficient aryl bromide like 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Experimental Protocol: Suzuki-Miyaura Coupling of a Non-Fluorinated Aryl Bromide

This protocol is a general procedure for the coupling of an aryl bromide like 1-bromo-4-phenoxybenzene.

  • Reaction Setup: In a round-bottom flask, dissolve the aryl bromide (1.0 equiv.) and the arylboronic acid (1.5 equiv.) in a suitable solvent such as toluene.

  • Base and Catalyst Addition: Add an aqueous solution of a base, typically 2M Na₂CO₃ (3.0 equiv.), followed by the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Reaction Execution: Heat the biphasic mixture to reflux (around 110 °C) with vigorous stirring for 12-24 hours.

  • Work-up: Cool the mixture, separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase, concentrate, and purify by chromatography.

Suzuki_Miyaura_Cycle cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl bromide to the palladium catalyst is a key step. Therefore, the electron-deficient nature of 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene is expected to facilitate this reaction, potentially allowing for the use of less reactive amines or milder reaction conditions.[3]

Table 2: Predicted Comparative Performance in Buchwald-Hartwig Amination

Feature1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene1-Bromo-4-phenoxybenzene
Relative Reactivity HighModerate
Expected Yield ExcellentGood to Excellent
Catalyst Loading Potentially lowerStandard
Substrate Scope Broader (less reactive amines may be tolerated)Standard

Experimental Protocol: Buchwald-Hartwig Amination of an Electron-Deficient Aryl Bromide

This is a representative protocol for the amination of an activated aryl bromide.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.) followed by a dry, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours.

  • Work-up: Cool the reaction, dilute with ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination of a Non-Fluorinated Aryl Bromide

A general protocol for the amination of a standard aryl bromide.

  • Reaction Setup: To a flame-dried flask under inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.1 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., BINAP, 3 mol%), and a base (e.g., Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Execution: Heat the mixture to reflux (110 °C) for 18-24 hours.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify by flash chromatography.

Buchwald_Hartwig_Cycle cluster_products Products Pd(0)L Pd(0)L Ar-Pd(II)(Br)L Ar-Pd(II)(Br)L Pd(0)L->Ar-Pd(II)(Br)L Oxidative Addition (Ar-Br) [Ar-Pd(II)(NR'R'')L] [Ar-Pd(II)(NR'R'')L] Ar-Pd(II)(Br)L->[Ar-Pd(II)(NR'R'')L] Amine Coordination & Deprotonation (R'R''NH, Base) [Ar-Pd(II)(NR'R'')L]->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' [Ar-Pd(II)(NR'R'')L]->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for the formation of diaryl ethers. While palladium-catalyzed methods have become more prevalent, the Ullmann reaction remains a valuable tool. The mechanism is thought to involve the formation of a copper(I) species.[4] Electron-withdrawing groups on the aryl halide generally accelerate the reaction.[2] Therefore, 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene is expected to be more reactive than its non-fluorinated analog in Ullmann-type couplings.

Table 3: Predicted Comparative Performance in Ullmann Condensation

Feature1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene1-Bromo-4-phenoxybenzene
Relative Reactivity HighModerate to Low
Reaction Temperature LowerHigh
Reaction Time ShorterLonger
Yield Moderate to GoodLow to Moderate

Experimental Protocol: Ullmann Condensation of an Electron-Deficient Aryl Bromide

A typical procedure for an activated aryl halide.

  • Reaction Setup: In a reaction vessel, combine the aryl bromide (1.0 equiv.), the phenol (1.5 equiv.), a copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add a high-boiling polar solvent such as DMF or NMP.

  • Reaction Execution: Heat the mixture to 120-150 °C for 12-24 hours.

  • Work-up: Cool the reaction, pour into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts, dry, concentrate, and purify by chromatography.

Experimental Protocol: Ullmann Condensation of a Non-Fluorinated Aryl Bromide

A traditional Ullmann protocol often requiring harsher conditions.

  • Reaction Setup: Combine the aryl bromide (1.0 equiv.), the alcohol or phenol (1.2 equiv.), and a stoichiometric amount of copper powder or a copper salt (e.g., Cu₂O).

  • Base and Solvent: Add a strong base such as potassium carbonate and a high-boiling solvent like pyridine or DMF.

  • Reaction Execution: Heat the mixture to high temperatures (often >180 °C) for an extended period (24-48 hours).

  • Work-up: After cooling, the reaction mixture is typically quenched with aqueous acid and extracted.

  • Purification: The product is isolated from the organic phase after washing, drying, and solvent removal, followed by purification.

Ullmann_Condensation cluster_reactants Reactants cluster_products Products ArBr Ar-Br ArOAr Ar-O-Ar' ArBr->ArOAr Ullmann Condensation ArOH Ar'-OH ArOH->ArOAr Cu Cu(I) Catalyst, Base Cu->ArOAr

Caption: General scheme of the Ullmann condensation reaction.

Conclusion

The presence of a trifluoromethyl group at the ortho-position of 1-bromo-4-phenoxybenzene exerts a profound activating effect on the C-Br bond towards cross-coupling reactions. This enhanced reactivity is primarily due to the strong electron-withdrawing nature of the -CF₃ group, which facilitates the often rate-limiting oxidative addition step in palladium-catalyzed processes like the Suzuki-Miyaura and Buchwald-Hartwig reactions. Similarly, in copper-catalyzed Ullmann condensations, this electronic-deficiency promotes the coupling. Consequently, 1-bromo-4-phenoxy-2-(trifluoromethyl)benzene is predicted to undergo these transformations more readily, often under milder conditions and with higher yields, compared to its non-fluorinated analog, 1-bromo-4-phenoxybenzene. This understanding is crucial for the strategic design of synthetic routes in the development of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). Trifluoromethyl group meta-directing in electrophilic aromatic substitution. Retrieved February 13, 2026.
  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC, NIH.
  • J. C. (2023).
  • Wikipedia. (2023).
  • Yagupolskii, L. M., & Grishkun, E. V. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features.
  • Wikipedia. (2023).
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
  • Cheng, J., & Wang, Y. (2016). The mechanism, electronic and ligand effects for reductive elimination from arylPd(ii) trifluoromethyl complexes: a systematic DFT study. Dalton Transactions, RSC Publishing.
  • Chem LibreTexts. (2023).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Lackinger, M. (2017). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction.
  • Campos, P. J., & Sampedro, D. (2020).
  • Chem LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • BYJU'S. (n.d.). Ullmann Reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • BenchChem. (2025). Applications of 1,3-Dibromo-2-(4-bromophenoxy)
  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • Skrydstrup, T., & Andersen, T. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Buchwald, S. L., & Watson, D. A. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination.
  • Buchwald, S. L., & Lee, S. H. (2013).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Liotta, C. L., & Eckert, C. A. (2012). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, RSC Publishing.
  • Buchwald, S. L., & Watson, D. A. (2011). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • PubChem. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene.
  • De Jonghe, S., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Sigma-Aldrich. (n.d.). 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7.
  • Paquin, J.-F. (2014). ChemInform Abstract: Transition Metal Catalysis and Nucleophilic Fluorination.
  • Wang, Y., & Zhang, H. (2013). Possible intermediates of Cu(phen)-catalyzed C–O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies. Dalton Transactions, RSC Publishing.
  • Hanson, J. R. (2022). Copper(I)-Catalyzed Cross-Coupling of 1-Bromoalkynes with N-Heterocyclic Organozinc Reagents. PMC.
  • Ma, S., & Yu, Z. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar.
  • Ma, S., & Yu, Z. (2015). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PMC.

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